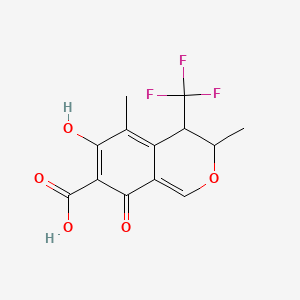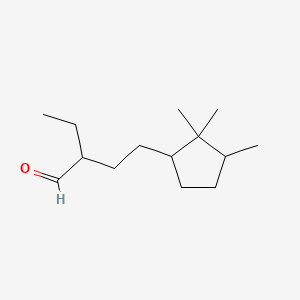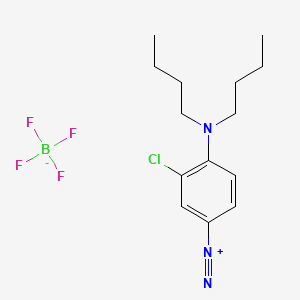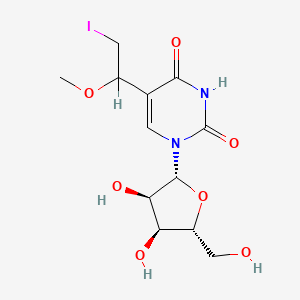
5-(1-Methoxy-2-iodoethyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methoxy-2-iodoethyl)uridine is a modified nucleoside analog with the chemical formula C12H17IN2O7 and a molecular weight of 428.17705 g/mol . This compound is a derivative of uridine, where the uracil base is substituted at the 5-position with a 1-methoxy-2-iodoethyl group. Such modifications are often explored for their potential biological activities, including antiviral and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxy-2-iodoethyl)uridine typically involves the reaction of uridine derivatives with appropriate reagents. One common method includes the reaction of 5-(1-hydroxy-2-iodoethyl)-3’,5’-di-O-acetyl-2’-deoxyuridine with dimethyl sulfate in the presence of a base such as sodium carbonate in methanol . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Methoxy-2-iodoethyl)uridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or halides in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-(1-azido-2-iodoethyl)uridine or 5-(1-thiocyanato-2-iodoethyl)uridine.
Oxidation: Formation of 5-(1-formyl-2-iodoethyl)uridine.
Reduction: Formation of 5-(1-hydroxy-2-iodoethyl)uridine.
Wissenschaftliche Forschungsanwendungen
5-(1-Methoxy-2-iodoethyl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Medicine: Investigated for its anticancer properties and its ability to inhibit the replication of certain viruses.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(1-Methoxy-2-iodoethyl)uridine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The compound targets viral DNA polymerase, preventing the elongation of the DNA strand. This mechanism is similar to other nucleoside analogs used in antiviral therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-2’-deoxyuridine: Known for its antiviral properties against herpes simplex virus.
5-Vinyl-2’-deoxyuridine: Exhibits high activity against herpes simplex virus.
5-(1-Fluoro-2-iodoethyl)uridine: Similar structure with a fluorine atom instead of a methoxy group.
Uniqueness
5-(1-Methoxy-2-iodoethyl)uridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group enhances its stability and bioavailability compared to other analogs. Additionally, its iodine atom allows for easy substitution, making it a versatile compound for further modifications .
Eigenschaften
CAS-Nummer |
123881-97-0 |
|---|---|
Molekularformel |
C12H17IN2O7 |
Molekulargewicht |
428.18 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodo-1-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17IN2O7/c1-21-6(2-13)5-3-15(12(20)14-10(5)19)11-9(18)8(17)7(4-16)22-11/h3,6-9,11,16-18H,2,4H2,1H3,(H,14,19,20)/t6?,7-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
OJTJVXAUCCVCCE-NFSOJESZSA-N |
Isomerische SMILES |
COC(CI)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
COC(CI)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


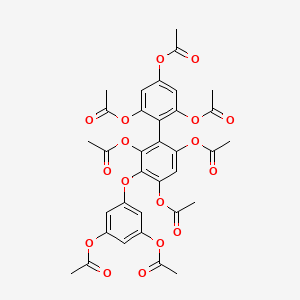
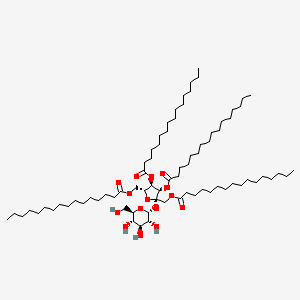


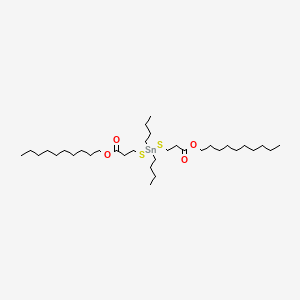
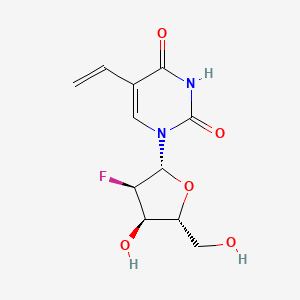

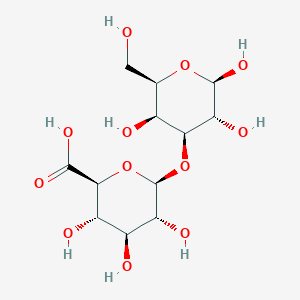


![Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12684369.png)
